molecular formula C17H17N3NaO6S2+ B1668397 Cephapirin sodium CAS No. 24356-60-3

Cephapirin sodium

Cat. No. B1668397
CAS RN: 24356-60-3
M. Wt: 446.5 g/mol
InChI Key: VGEOUKPOQQEQSX-UHFFFAOYSA-M
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Description

Cephapirin Sodium is a cephalosporin antibiotic that is effective against Gram-positive and Gram-negative bacteria including Staphylococcus aureus, Escherichia coli, Klebsiella pneumonia, and Proteus mirabilis . It is used by the majority of dairy farms in the US .


Molecular Structure Analysis

The molecular formula of Cephapirin Sodium is C17H16N3NaO6S2 . Its molecular weight is 445.45 . The InChI key is VGEOUKPOQQEQSX-OALZAMAHSA-M .


Physical And Chemical Properties Analysis

Cephapirin Sodium is soluble in H2O up to approximately 50 mg/mL and slightly soluble in DMSO and MeOH up to approximately 1 mg/mL . It should be stored at or below 25°C (77°F) and should not be frozen .

Scientific Research Applications

Veterinary Medicine: Mastitis Treatment in Dairy Cattle

Cephapirin sodium is widely used in the veterinary field, particularly for the treatment of mastitis in lactating dairy cows . It is effective against common pathogens such as Streptococcus agalactiae and Staphylococcus aureus, including penicillin-resistant strains . The drug is administered intramammarily, directly into the milk-producing glands of cows.

Pharmaceutical Manufacturing: Contamination Control

In pharmaceutical manufacturing, Cephapirin sodium is monitored to prevent cross-contamination of β-lactam antibiotics . Analytical methods like ultra-performance liquid chromatography with triple quadrupole mass spectrometry (UHPLC-MS/MS) are developed to detect trace amounts of Cephapirin sodium in cleaning solutions used for manufacturing equipment .

Environmental Impact: Antibiotic Loading

The environmental impact of Cephapirin sodium is a concern, particularly its role in the development of antibiotic-resistant bacteria. Studies have been conducted to monitor the excretion of Cephapirin in dairy cows and its subsequent introduction into the environment through manure used as fertilizer .

Analytical Method Development: Quantification Techniques

Cephapirin sodium’s quantification in various matrices is crucial for both environmental and pharmaceutical quality control. Methods like UHPLC-MS/MS have been validated for their sensitivity and accuracy in detecting Cephapirin sodium at low concentrations .

Medical Research: Antibacterial Activity

Although the use of Cephapirin sodium in human medicine has decreased, its antibacterial activity against gram-positive and gram-negative organisms remains an area of interest in medical research . Its resistance to beta-lactamases makes it a subject of study for potential future applications.

Dairy Industry: Milk Quality and Safety

Cephapirin sodium is used to ensure the quality and safety of milk from dairy cows treated for mastitis. Its usage is regulated to prevent milk residues, which is essential for consumer safety and industry compliance .

Mechanism of Action

Target of Action

Cephapirin sodium, a first-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for the survival and growth of bacteria .

Mode of Action

Cephapirin sodium exhibits its bactericidal activity by inhibiting cell wall synthesis via its affinity for PBPs . By binding to these proteins, cephapirin sodium interferes with the final stage of bacterial cell wall synthesis, leading to cell lysis . It is more resistant to beta-lactamases than penicillins, making it effective against most staphylococci, except methicillin-resistant staphylococci .

Biochemical Pathways

The primary biochemical pathway affected by cephapirin sodium is the bacterial cell wall synthesis pathway. By inhibiting PBPs, cephapirin sodium prevents the cross-linking of peptidoglycan chains, a critical step in cell wall synthesis . This disruption in the cell wall structure weakens the bacterial cell wall, leading to cell lysis and death .

Pharmacokinetics

Cephapirin sodium is rapidly metabolized to desacetylcephapirin in the mammary gland, with desacetylcephapirin being the predominant agent in milk until 48 hours after infusion . The pharmacokinetics of cephapirin and desacetylcephapirin were similar for all treatment groups, with a 1-compartment model providing a better fit than a 2-compartment model in most instances . The rate and extent of deacetylation decrease from rodents to dogs to humans .

Result of Action

The primary result of cephapirin sodium’s action is the death of susceptible bacteria. By inhibiting cell wall synthesis, cephapirin sodium causes bacterial cell lysis, leading to the eradication of bacterial infections . It has a wide spectrum of activity against both gram-positive and gram-negative organisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of cephapirin sodium. For instance, the pattern of cephapirin excretion in dairy cows was found to be influenced by milking frequency and dosing interval . This information can help develop manure segregation and treatment methods to minimize the risk of antibiotic loading to the environment from dairy farms .

Safety and Hazards

Cephapirin Sodium may cause an allergic skin reaction, serious eye irritation, allergy or asthma symptoms, or breathing difficulties if inhaled . It may also cause respiratory irritation .

Future Directions

Cephapirin Sodium is currently used for intramammary infusion in dairy cows . Future research could focus on developing manure segregation and treatment methods to minimize the risk of antibiotic loading to the environment from dairy farms .

properties

IUPAC Name

sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6S2.Na/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11;/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25);/q;+1/p-1/t13-,16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEOUKPOQQEQSX-OALZAMAHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N3NaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21593-23-7 (Parent)
Record name Cephapirin sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024356603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7045574
Record name Cephapirin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cephapirin sodium

CAS RN

24356-60-3
Record name Cephapirin sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024356603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cephapirin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium (6R-trans)-3-(acetoxymethyl)-8-oxo-7-[(4-pyridylthio)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.980
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEPHAPIRIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/431LFF7I7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Cephapirin sodium exert its antibacterial activity?

A1: Cephapirin sodium, a first-generation cephalosporin antibiotic, acts as a bactericidal agent by inhibiting bacterial cell wall synthesis. [] It targets the final transpeptidation step of peptidoglycan synthesis, disrupting the cross-linking of peptidoglycan units. This weakens the cell wall, ultimately leading to bacterial cell lysis and death. []

Q2: What is the molecular formula and weight of Cephapirin sodium?

A2: While the provided abstracts don't explicitly state the molecular formula and weight, this information can be readily found in drug databases and chemical references. Consult those resources for specific details.

Q3: Can Cephapirin sodium be frozen and thawed without compromising its stability?

A3: Yes, research indicates that Cephapirin sodium admixtures, when frozen for 14 days and then thawed either conventionally or via microwave, retain at least 90% of their labeled content. The rate of degradation was not significantly influenced by the thawing method. []

Q4: Are there specific storage recommendations for Cephapirin sodium?

A4: The presence of impurities in commercial Cephapirin sodium samples suggests that it should be stored in closed containers to minimize degradation. []

Q5: How long does it take for Cephapirin sodium to be eliminated from milk after intramammary infusion?

A5: In lactating dairy cattle receiving an 8-day extended therapy of intramammary Cephapirin sodium (200 mg per gland every 24 hours), the drug concentration fell below the approved tolerance limit within 96 hours after the last infusion. This aligns with the labeled withdrawal time for the preparation. []

Q6: Does the milk fraction (foremilk, bucket milk, strippings) influence the measured concentration of Cephapirin sodium after intramammary infusion?

A6: Yes, a study revealed that Cephapirin sodium concentrations were significantly higher in foremilk compared to bucket milk or strippings after intramammary infusion. This highlights the importance of specifying the milk fraction used in pharmacokinetic and residue studies. []

Q7: What is the efficacy of Cephapirin sodium in treating mastitis caused by Staphylococcus aureus?

A7: Both a 5-day extended therapy [] and a treatment program where Cephapirin sodium was administered based on on-farm culture results [, ] demonstrated efficacy against Staphylococcus aureus mastitis in dairy cows.

Q8: Has Cephapirin sodium been evaluated for the treatment of non-severe clinical mastitis?

A8: Yes, a non-inferiority field trial indicated that Cephapirin sodium is comparable to a broad-spectrum antimicrobial combination in treating non-severe clinical mastitis. []

Q9: Is there evidence to suggest that Cephapirin sodium is effective against gram-positive mastitis pathogens?

A9: While Cephapirin sodium demonstrated an 82% bacteriological cure rate against gram-positive mastitis pathogens, in vitro susceptibility test results were not found to be reliable predictors of treatment success. []

Q10: Are there concerns regarding the development of resistance to Cephapirin sodium?

A10: While the provided abstracts do not directly address resistance development, this is a crucial aspect of antibiotic use. Consulting recent literature on Cephapirin sodium resistance patterns and trends is recommended.

Q11: What are the potential adverse effects associated with Cephapirin sodium use in humans?

A11: While the abstracts mention phlebitis as a potential side effect in some human patients, [, ] a comprehensive assessment of toxicological data requires consultation with relevant pharmacological resources and recent literature.

Q12: Can beta-cyclodextrin be used to reduce Cephapirin sodium residues in milk?

A12: Research suggests that adding beta-cyclodextrin to Cephapirin-tainted raw milk can reduce antibiotic residue levels, potentially through complexation. []

Q13: What analytical methods have been used to quantify Cephapirin sodium in biological samples?

A13: Several studies utilized liquid chromatography-mass spectrometry (LC-MS/MS) to determine Cephapirin and its metabolite concentrations in milk samples. [, , ]

Q14: How does Cephapirin sodium compare to other cephalosporin antibiotics?

A14: In a clinical trial comparing different irrigation solutions at Cesarean section, Cefamandole nafate (a second-generation cephalosporin) demonstrated a greater reduction in endometritis compared to Cephapirin sodium. [, ] Another study found comparable efficacy between Cephapirin sodium and a third-generation cephalosporin, Ceftiofur hydrochloride, in treating nonsevere clinical mastitis. []

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